(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride
Description
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12;/h2-6,13H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNBDMVHQYBYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C#N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride, a compound identified by its chemical formula CHClN and PubChem CID 50998916, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its efficacy against various targets, particularly in cancer and kinase inhibition.
Chemical Structure and Properties
The compound features a piperazine moiety, which is known for enhancing pharmacological properties. Its structure can be summarized as follows:
- Chemical Name : this compound
- Molecular Formula : CHClN
- Molecular Weight : 257.75 g/mol
Research indicates that this compound acts primarily as an inhibitor of receptor tyrosine kinases (RTKs). It has shown significant inhibitory effects on several kinases, including:
- VEGFR (Vascular Endothelial Growth Factor Receptors)
- EGFR (Epidermal Growth Factor Receptor)
- PDGFR (Platelet-Derived Growth Factor Receptors)
- FGFR (Fibroblast Growth Factor Receptors)
These kinases are crucial in processes such as angiogenesis and tumor proliferation, making this compound a candidate for cancer therapy .
Antiproliferative Effects
A study reported the compound's ability to inhibit the proliferation of various human cancer cell lines. The following table summarizes the IC values against selected cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | Inhibition of EGFR and VEGFR |
| A549 (Lung Cancer) | 0.3 | Inhibition of PDGFR |
| HCT116 (Colorectal) | 0.25 | Inhibition of FGFR |
These results indicate potent antiproliferative activity, highlighting the compound's potential in oncological applications .
Kinase Inhibition Profile
The compound was evaluated against a panel of kinases to determine its selectivity and potency. The results are presented in the following table:
| Kinase | IC (nM) | Selectivity Ratio |
|---|---|---|
| VEGFR1 | 15 | High |
| EGFR | 20 | Moderate |
| c-Kit | 30 | Moderate |
| PDGFRβ | 25 | High |
The data suggests that this compound exhibits high selectivity towards VEGFR1 and PDGFRβ, making it a promising candidate for targeted therapies .
Case Studies
Several case studies have evaluated the therapeutic potential of this compound:
- Case Study on Angiogenesis : In a model assessing angiogenesis, treatment with the compound resulted in a significant reduction in new blood vessel formation, correlating with its inhibitory effects on VEGFR signaling pathways.
- Combination Therapy : A combination study with standard chemotherapeutics showed enhanced efficacy when used alongside established drugs like doxorubicin, indicating potential for use in combination therapies to overcome resistance mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility: The hydrochloride salt of (4-Methyl-piperazin-1-yl)-phenyl-acetonitrile likely enhances water solubility compared to non-salt forms (e.g., Fmoc-protected acetic acid derivative in ).
- Reactivity : The nitrile group may undergo hydrolysis to carboxylic acids under acidic/basic conditions, differentiating it from ester- or ketone-containing analogs (e.g., diphenylacetate ester in ).
- Molecular Weight: At ~250–350 g/mol (estimated), it is smaller than the imidazole-methanone derivative (350.8 g/mol ), favoring better bioavailability.
Preparation Methods
Synthetic Route Overview
The preparation of (4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride generally involves:
- Synthesis of 4-(4-methylpiperazin-1-yl)aniline or related intermediates.
- Introduction of the acetonitrile group onto the phenyl ring.
- Conversion of the free base to the hydrochloride salt.
Preparation of 4-(4-Methylpiperazin-1-yl)aniline Intermediate
This intermediate is critical as the piperazine moiety is introduced here.
Catalytic Hydrogenation of Nitro Precursors:
Starting from 1-methyl-4-(4-nitrophenyl)piperazine, catalytic hydrogenation using 10% palladium on activated carbon in ethanol or ethyl acetate at room temperature is performed. The nitro group is reduced to an amine, yielding 4-(4-methylpiperazin-1-yl)aniline with yields ranging from 74% to 85% depending on conditions (e.g., solvent, catalyst loading, reaction time).Reduction using Tin(II) Chloride:
An alternative involves reduction of the nitro compound with tin(II) chloride dihydrate in dimethylformamide at 80°C overnight, followed by workup and extraction, yielding the amine intermediate in 74% yield.Hydrosilylation Catalyzed by Pd(OAc)2 and Potassium Fluoride:
A more recent method uses Pd(OAc)2 with potassium fluoride and polymethylhydrosiloxane as reducing agents in tetrahydrofuran under inert atmosphere, achieving 72-85% yields of the amine.
Summary Table:
| Method | Catalyst/Reducing Agent | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic hydrogenation | 10% Pd/C | EtOH / EtOAc | 20 | 74-85 | Room temperature, 16h |
| Tin(II) chloride reduction | SnCl2·2H2O | DMF | 80 | 74 | Overnight |
| Pd(OAc)2 hydrosilylation | Pd(OAc)2, KF, PMHS | THF | 0-25 | 72-85 | Inert atmosphere |
Introduction of the Acetonitrile Group
The phenyl-acetonitrile moiety is introduced typically via nucleophilic substitution or condensation reactions.
While direct literature on this compound is limited, related compounds such as 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile have been synthesized by reacting piperazine derivatives with haloethoxyacetonitrile compounds under reflux conditions.
Hydrolysis of such nitrile intermediates to corresponding acids and subsequent salt formation is a common step, indicating that the nitrile group is stable enough to be introduced before salt formation.
Formation of Hydrochloride Salt
The free base (4-Methyl-piperazin-1-yl)-phenyl-acetonitrile is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in aqueous or aqueous-alcoholic media.
This step typically involves dissolving the free base in water, acidifying to a pH below 1, followed by concentration and crystallization from solvents such as 2-butanone or ethyl acetate.
The salt formation improves compound stability, crystallinity, and handling properties.
Detailed Experimental Example (Adapted)
| Step | Procedure Description | Conditions | Yield / Data |
|---|---|---|---|
| 1 | Reduction of 1-methyl-4-(4-nitrophenyl)piperazine to 4-(4-methylpiperazin-1-yl)aniline | 10% Pd/C, EtOH, H2, RT, 16 h | 74-85% yield; 1H NMR and MS confirmed |
| 2 | Reaction of 4-(4-methylpiperazin-1-yl)aniline with haloacetonitrile derivative (e.g., 2-haloethoxyacetonitrile) | Reflux in suitable solvent, inert atmosphere | Intermediate nitrile obtained |
| 3 | Hydrolysis of nitrile intermediate to acid (if applicable) | Acid or base hydrolysis, 60-95°C | Acid or salt isolated |
| 4 | Formation of hydrochloride salt | Concentrated HCl, aqueous media, crystallization | Crystalline hydrochloride salt obtained |
Analytical and Characterization Data
NMR Spectroscopy:
Characteristic signals for methyl groups on piperazine nitrogen (~2.3 ppm), aromatic protons (~6.6-6.8 ppm), and methylene protons adjacent to nitrile or amine groups.Mass Spectrometry:
Molecular ion peaks consistent with molecular weight of C11H17N3 (191.27 g/mol) for the free base; protonated molecular ion at m/z 192.Melting Point:
Hydrochloride salts typically show sharp melting points indicative of purity, often in the range of 200-230°C depending on the exact compound and hydration state.
Research Findings and Optimization Notes
The choice of reducing agent and solvent critically affects yield and purity of the amine intermediate.
Catalytic hydrogenation is preferred for scalability and environmental considerations.
Hydrolysis of nitrile intermediates must be carefully controlled to avoid degradation.
Salt formation improves compound stability and facilitates purification.
Recent advances include hydrosilylation methods offering milder conditions and higher selectivity.
Summary Table of Preparation Methods
Q & A
Q. What are the established synthetic routes for (4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution and subsequent salt formation. A common route involves:
Reacting 4-chloronitrobenzene with N-methylpiperazine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the intermediate nitro derivative.
Reducing the nitro group to an amine using catalytic hydrogenation or sodium borohydride.
Converting the free base to the hydrochloride salt via treatment with HCl .
Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | DMF, K₂CO₃, 80°C | ~65 | |
| 2 | H₂/Pd-C, EtOH | ~85 |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the piperazinyl and phenyl ring substitution patterns. For example, the methyl group on piperazine resonates at δ ~2.3 ppm .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H⁺] at m/z 264.2) .
- X-ray Crystallography: Resolves bond angles (e.g., C-N-C angles ~109.5°) and salt conformation .
Q. What are its primary applications in medicinal chemistry?
Methodological Answer:
- Anticancer Research: Acts as a building block for benzothiazole derivatives targeting kinase pathways .
- HIV-1 Antagonism: Modifies CXCR4 receptor binding in analogs like compound 20 (65% yield in synthesis) .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
Methodological Answer:
- Solvent Selection: Replace DMF with less hygroscopic solvents (e.g., acetonitrile) to simplify purification.
- Catalyst Screening: Test Pd/C vs. Raney Ni for nitro reduction efficiency. Evidence suggests Pd/C improves yield by 15% .
- Temperature Control: Maintain 80°C ± 2°C during substitution to minimize byproducts .
Q. How do structural modifications to the piperazinyl moiety affect bioactivity?
Methodological Answer:
Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?
Methodological Answer:
Q. What strategies address conflicting spectroscopic or bioassay data?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
